The compound (5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 417.267 g/mol. This compound features a bromofuran moiety, a phenyl-tetrazolyl moiety, and a piperazinyl moiety, making it a subject of interest for various biological studies, particularly in the realm of cancer research and antimicrobial activity.
The synthesis of (5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of this compound can be represented using various chemical notation systems:
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br
The compound's structure includes:
The three-dimensional conformation plays a critical role in its biological activity, particularly its interaction with target proteins like tubulin.
The compound exhibits several chemical reactivity patterns typical for its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The primary mechanism of action for this compound involves its interaction with tubulin, a critical protein in cellular structure and function:
In silico studies suggest that this compound possesses favorable drug-like properties, indicating potential for therapeutic applications.
The physical properties of (5-bromofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 417.267 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions but may vary depending on specific functional groups present .
This compound has several promising applications in scientific research:
Research continues to explore these avenues, aiming to develop effective therapeutic agents based on this compound's unique structure and activity profile .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2